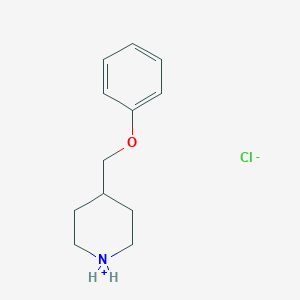

4-(Phenoxymethyl) piperidinium chloride

CAS No.:

Cat. No.: VC13323358

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18ClNO |

|---|---|

| Molecular Weight | 227.73 g/mol |

| IUPAC Name | 4-(phenoxymethyl)piperidin-1-ium;chloride |

| Standard InChI | InChI=1S/C12H17NO.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H |

| Standard InChI Key | XRWWXZPTHSCQPJ-UHFFFAOYSA-N |

| SMILES | C1C[NH2+]CCC1COC2=CC=CC=C2.[Cl-] |

| Canonical SMILES | C1C[NH2+]CCC1COC2=CC=CC=C2.[Cl-] |

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

4-(Phenoxymethyl)piperidinium chloride is systematically named as 4-(phenoxymethyl)piperidine hydrochloride. Common synonyms include:

-

4-(PhenoxyMethyl)piperidine HCl

-

4-(Phenoxymethyl)piperidinium chloride

Molecular Structure

The compound’s InChI string, InChI=1/C₁₂H₁₇NO.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H, reveals a piperidine ring (a six-membered amine heterocycle) with a phenoxymethyl substituent at the 4-position . The phenoxymethyl group consists of a methylene bridge (-CH₂-) connecting the piperidine nitrogen to a phenyl ether (-O-C₆H₅). The chloride counterion balances the positive charge on the protonated piperidine nitrogen.

Crystallographic and Spectroscopic Data

Though crystallographic data (e.g., X-ray diffraction) are unavailable in the provided sources, the molecular formula C₁₂H₁₈ClNO implies a planar aromatic ring (phenyl group) and a non-planar piperidine ring. Spectroscopic techniques such as ¹H NMR would likely show signals for the piperidine protons (δ 1.5–3.0 ppm), methylene bridge (δ 3.5–4.0 ppm), and aromatic protons (δ 6.5–7.5 ppm).

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s key physical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Weight | 227.73 g/mol |

| Boiling Point | 295.9°C at 760 mmHg |

| Flash Point | 119.5°C |

| Vapor Pressure | 0.00148 mmHg at 25°C |

| Storage Conditions | Room Temperature |

These properties suggest moderate thermal stability and low volatility, aligning with its hydrochloride salt nature .

Synthetic Pathways

Hypothetical Synthesis Routes

Although no direct synthesis methods for 4-(Phenoxymethyl)piperidinium chloride are documented in the provided sources, analogous strategies for related piperidinium salts can be inferred. A plausible route involves:

-

Alkylation of Piperidine: Reacting piperidine with phenoxymethyl chloride to form 4-(phenoxymethyl)piperidine.

-

Hydrochloride Formation: Treating the free base with hydrochloric acid to yield the final hydrochloride salt .

Analytical Characterization

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used to analyze piperidine derivatives. For example, a validated RP-HPLC method for phenoxymethylpenicillin employs a C18 column and UV detection . Adapting such methods could enable purity assessment of 4-(phenoxymethyl)piperidinium chloride.

Spectroscopic Techniques

-

IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹ for the ammonium ion) and aromatic C-H bends (~750 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak ([M+H]⁺) would appear at m/z 228.1.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume